

Application Note: Analysis of Tungsten Hexacarbonyl ($W(CO)_6$) by FTIR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of tungsten hexacarbonyl ($W(CO)_6$) using Fourier Transform Infrared (FTIR) spectroscopy. It details the necessary protocols for sample preparation, spectral acquisition, and data interpretation for both solid and solution-phase analysis. Safety precautions for handling this toxic organometallic compound are also outlined. The primary application of FTIR in this context is the identification and characterization of $W(CO)_6$ through its distinct carbonyl (CO) stretching frequency.

Introduction

Tungsten hexacarbonyl is a volatile, air-stable, colorless compound that serves as a common precursor in organometallic synthesis and chemical vapor deposition.^[1] FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for the characterization of metal carbonyl complexes. The strong dipole moment of the carbon-monoxide bond results in a very intense absorption in the infrared spectrum, making it an excellent probe for the electronic environment of the metal center. The position of the CO stretching band ($\nu(CO)$) is highly sensitive to the bonding between the metal and the CO ligands.

Health and Safety

Tungsten hexacarbonyl is a toxic compound and should be handled with appropriate safety precautions.

- Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5] Upon decomposition, it can release carbon monoxide, a toxic gas.[1][5]
- Personal Protective Equipment (PPE): Always handle $W(CO)_6$ in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[3][6][7] A NIOSH-certified dust and mist respirator should be used when handling the powder.[5]
- Handling: Avoid creating dust.[5] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[4]

Experimental Protocols

The choice of sampling method depends on the physical state of the sample and the desired information. $W(CO)_6$ is a solid at room temperature.[5][6]

Solid-State Analysis (KBr Pellet Method)

This method is suitable for obtaining a general infrared spectrum of the solid compound.

Materials:

- Tungsten hexacarbonyl ($W(CO)_6$)
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- In a fume hood, weigh out approximately 1-2 mg of $W(CO)_6$ and 100-200 mg of dry KBr powder.[\[8\]](#)
- Gently mix the powders in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.[\[8\]](#)
- Transfer the powder to a pellet die.
- Press the mixture using a hydraulic press to form a transparent or translucent pellet.[\[8\]](#)
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

Solution-Phase Analysis (Liquid Cell Method)

This method is ideal for observing the sharp $\nu(CO)$ band without solid-state effects and for quantitative analysis. $W(CO)_6$ is sparingly soluble in nonpolar organic solvents.[\[1\]](#)[\[6\]](#) Hexane is a common solvent for this purpose as its own IR absorptions do not significantly interfere in the CO stretching region.[\[9\]](#)

Materials:

- Tungsten hexacarbonyl ($W(CO)_6$)
- Hexane, spectroscopy grade
- Volumetric flasks and pipettes
- Demountable or sealed liquid IR cell with NaCl or KBr windows
- FTIR spectrometer

Protocol:

- In a fume hood, prepare a stock solution of $\text{W}(\text{CO})_6$ in hexane of a known concentration (e.g., 1-5 mg/mL).
- Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and dry.
- Acquire a background spectrum using the liquid cell filled with pure hexane.
- Empty the cell, and then fill it with the $\text{W}(\text{CO})_6$ solution.
- Place the filled cell in the sample holder of the FTIR spectrometer and acquire the sample spectrum.
- After analysis, disassemble and thoroughly clean the cell windows with an appropriate solvent to prevent contamination.

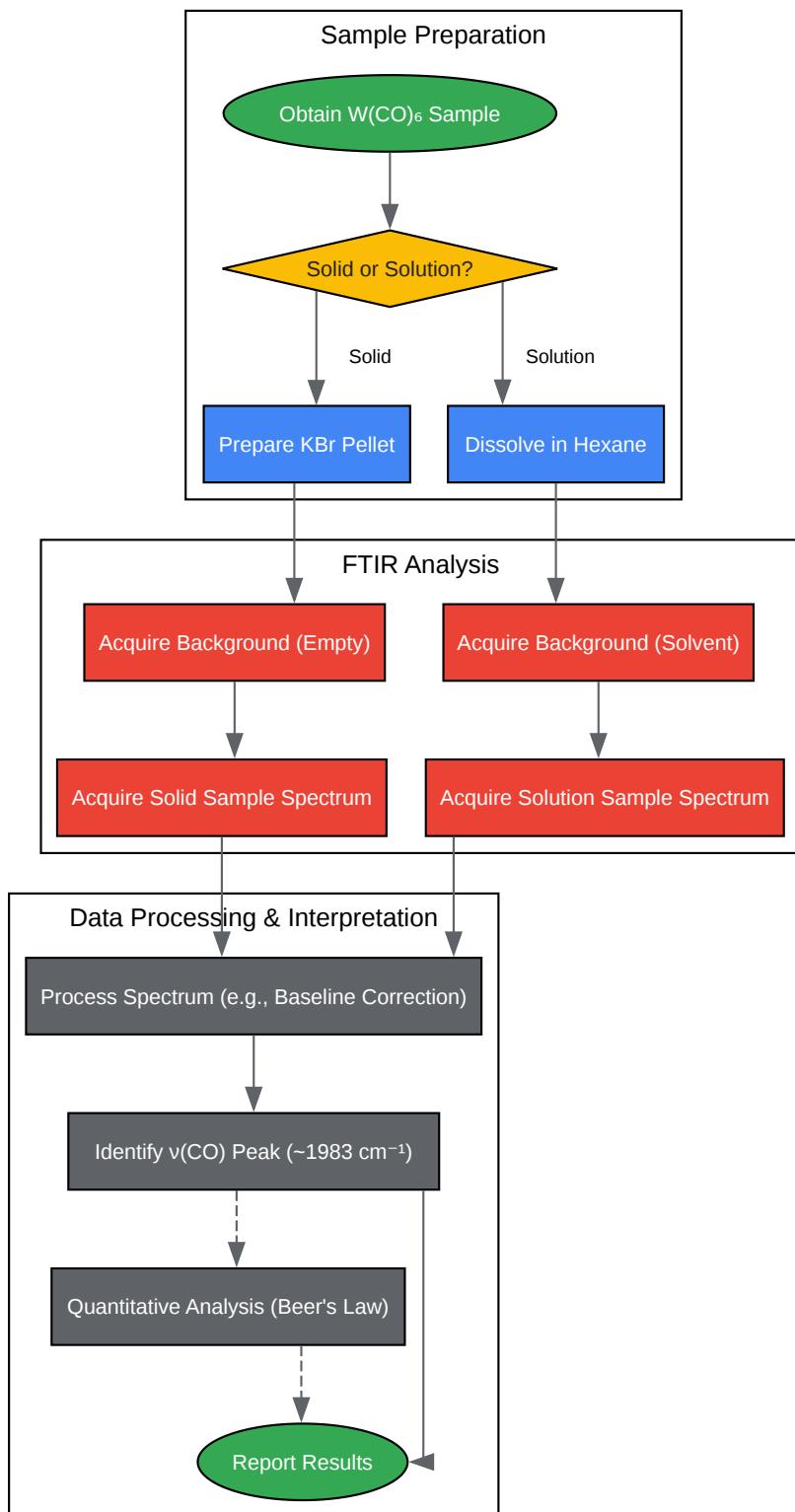
Data Presentation and Interpretation

The most significant feature in the FTIR spectrum of $\text{W}(\text{CO})_6$ is the very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl ligands. Due to the high symmetry (octahedral) of the molecule, only one IR-active CO stretching mode is expected.

Sampling Method	Solvent/Matrix	Expected $\nu(\text{CO})$ Wavenumber (cm^{-1})	Appearance
Solution-Phase	Hexane	~1983	Very strong, sharp singlet
Solid-State	KBr Pellet / Mull	~1975-1995	Very strong, may be slightly broader than in solution

Note: The exact peak position can vary slightly depending on the spectrometer calibration and the specific conditions.

The region from 1900 cm^{-1} to 2100 cm^{-1} is characteristic for terminal metal carbonyls.[\[10\]](#) The absence of bands in the $1700\text{-}1850 \text{ cm}^{-1}$ region confirms the lack of bridging carbonyl ligands.


Quantitative Analysis

FTIR spectroscopy can be used for the quantitative analysis of $\text{W}(\text{CO})_6$ in solution by applying the Beer-Lambert Law ($A = \varepsilon bc$), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cell, and c is the concentration.

Protocol:

- Prepare a series of standard solutions of $\text{W}(\text{CO})_6$ in hexane with known concentrations.
- Measure the FTIR spectrum for each standard solution using a liquid cell with a fixed path length.
- For each spectrum, determine the absorbance of the $\nu(\text{CO})$ peak at $\sim 1983 \text{ cm}^{-1}$.
- Create a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.

Experimental Workflow Diagram

FTIR Analysis Workflow for W(CO)₆[Click to download full resolution via product page](#)

Caption: Experimental workflow for the FTIR analysis of W(CO)₆.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tungsten hexacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tungsten hexacarbonyl | C₆O₆W | CID 98884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ereztech.com [ereztech.com]
- 5. gelest.com [gelest.com]
- 6. Tungsten hexacarbonyl | Tungsten Carbonyl | W(CO)₆ – Ereztech [ereztech.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of hexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Application Note: Analysis of Tungsten Hexacarbonyl (W(CO)₆) by FTIR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083919#ftir-spectroscopy-protocol-for-analyzing-w-co>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com